2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- is a chemical compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 172.19 g/mol. It features a pyrrolidinone structure, which is significant in medicinal chemistry due to its diverse biological activities. The compound is characterized by a double bond in the butenamide chain, contributing to its reactivity and potential applications in pharmaceutical formulations .
2-(2-Oxopyrrolidin-1-yl)but-2-enamide exhibits notable biological activities, particularly as a nootropic agent and in the treatment of neurological disorders. Its structural similarity to levetiracetam suggests potential anticonvulsant properties . Research indicates that compounds with a similar structure may enhance cognitive function and have neuroprotective effects.
Several synthesis methods have been reported for 2-(2-Oxopyrrolidin-1-yl)but-2-enamide:
The primary applications of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide include:
Interaction studies involving 2-(2-Oxopyrrolidin-1-yl)but-2-enamide focus on its pharmacodynamics and pharmacokinetics. These studies often explore:
Research has shown that its interactions may enhance synaptic transmission, contributing to its nootropic effects .
Several compounds share structural similarities with 2-(2-Oxopyrrolidin-1-yl)but-2-enamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Levetiracetam | Pyrrolidinone derivative | Used primarily for epilepsy treatment |
| (R)-2-(2-Oxopyrrolidin-1-yl)butanamide | Similar backbone | Exhibits different enantiomeric properties |
| (S)-4-benzylpyrrolidinone | Benzyl substitution | Potentially enhanced bioactivity |
The uniqueness of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide lies in its specific double bond configuration and the presence of the oxopyrrolidine moiety, which may contribute to distinct pharmacological profiles compared to these similar compounds .
2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- possesses the molecular formula C₈H₁₂N₂O₂ and has a molecular weight of 168.19 grams per mole [2] [3]. The compound is identified by the Chemical Abstracts Service number 358629-47-7 and carries the International Union of Pure and Applied Chemistry name (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide [2]. The accurate mass of this compound has been determined to be 168.0899 atomic mass units [3]. This molecular composition indicates the presence of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure [2].
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Exact Mass | 168.0899 amu |
| Chemical Abstracts Service Number | 358629-47-7 |
| International Union of Pure and Applied Chemistry Name | (Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide |
The pyrrolidinone ring system represents a fundamental structural component of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- [2]. This five-membered lactam ring contains four carbon atoms and one nitrogen atom, with a carbonyl group positioned at the second carbon relative to the nitrogen [8] [9]. The pyrrolidinone ring exhibits sp² hybridization at the nitrogen center, which contributes to the overall stability of the lactam structure through resonance stabilization [9]. The ring system demonstrates characteristic properties of saturated heterocycles, where the nitrogen atom participates in both the ring formation and conjugation with the adjacent carbonyl group [8]. The structural integrity of the pyrrolidinone ring is maintained through the cyclic amide bond, which exhibits restricted rotation due to partial double-bond character resulting from electron delocalization [9]. This ring system serves as a crucial pharmacophore in numerous biologically active compounds and provides significant structural rigidity to the overall molecular framework [9].
The butenamide moiety constitutes the extended chain portion of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, featuring a four-carbon chain with a terminal amide functional group [2]. This structural component incorporates a carbon-carbon double bond positioned between the second and third carbon atoms of the chain, creating a conjugated system with the terminal amide group [16]. The butenamide chain demonstrates significant reactivity due to the presence of the electron-withdrawing amide group, which influences the electron density distribution along the alkene portion [16]. The chain adopts a planar configuration around the double bond, facilitating optimal orbital overlap for conjugation [16]. The terminal amide group provides additional sites for hydrogen bonding interactions and contributes to the overall polarity of the molecule [2]. The structural arrangement of the butenamide moiety allows for potential participation in various chemical transformations, particularly those involving nucleophilic addition across the alkene double bond [20].
The Z-configuration stereochemistry represents a critical aspect of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, where the higher priority substituents on each carbon of the double bond are positioned on the same side of the molecule [2] [5]. This geometric isomerism results from the restricted rotation around the carbon-carbon double bond, leading to distinct spatial arrangements of the substituents [2]. The Z-configuration places the pyrrolidinone ring system and the methyl group in a cis relationship across the double bond [2]. This stereochemical arrangement significantly influences the three-dimensional shape of the molecule and affects its physical and chemical properties [2]. The Z-configuration can be confirmed through nuclear magnetic resonance spectroscopy, where characteristic coupling constants and chemical shift patterns provide definitive evidence for the geometric arrangement . The stereochemical configuration also impacts the molecule's ability to participate in specific intermolecular interactions and influences its overall stability compared to the corresponding E-isomer [2].
The electron distribution in 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- exhibits significant delocalization across multiple conjugated systems within the molecule [14] [15]. The pyrrolidinone ring system demonstrates electron delocalization between the nitrogen lone pair and the adjacent carbonyl group, creating a partial double-bond character in the carbon-nitrogen bond [15]. The butenamide moiety contributes additional electron delocalization through the conjugation between the alkene double bond and the terminal amide group [16]. The nitrogen atom in the pyrrolidinone ring carries a partial positive charge due to its participation in the resonance system, while the oxygen atoms in both carbonyl groups bear partial negative charges [14]. The electron density distribution is further influenced by the electronegativity differences between carbon, nitrogen, and oxygen atoms, creating distinct regions of electron-rich and electron-poor character throughout the molecule [14]. Advanced computational studies utilizing density functional theory have provided detailed insights into the electron density maps, revealing the precise distribution of electron probability throughout the molecular framework [14].
The resonance structures of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- involve multiple canonical forms that contribute to the overall electronic description of the molecule [15] [16]. The primary resonance contribution occurs within the pyrrolidinone ring, where the nitrogen lone pair delocalizes onto the carbonyl oxygen, creating a zwitterionic resonance form [15]. Additional resonance structures involve the conjugated system between the alkene double bond and the terminal amide group, where electron density can be redistributed from the nitrogen lone pair through the π-system [15]. The resonance hybrid represents the actual electronic structure, which exhibits characteristics intermediate between all contributing resonance forms [15]. The relative contributions of different resonance structures determine the overall electron distribution and influence the chemical reactivity of specific molecular regions [15]. Computational analysis using quantum mechanical methods has provided quantitative assessments of the relative weights of different resonance contributors, enabling precise understanding of the electronic structure [16].
Polarization effects in 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- arise from the presence of multiple polar bonds and the asymmetric distribution of electron density throughout the molecule [14] [16]. The carbonyl groups in both the pyrrolidinone ring and the terminal amide function create significant dipole moments due to the electronegativity difference between carbon and oxygen [14]. The nitrogen atoms contribute additional polarization through their lone pair electrons and their participation in the conjugated systems [14]. The Z-configuration stereochemistry enhances certain polarization effects by positioning polar groups in specific spatial arrangements that influence the overall molecular dipole moment [2]. Solvent effects can significantly modify the polarization characteristics through hydrogen bonding interactions and electrostatic stabilization of charged resonance forms [14]. The polarization effects directly influence the molecule's solubility properties, intermolecular interactions, and reactivity patterns in various chemical environments [16].
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- in the solid state [19] [23]. Single crystal X-ray diffraction analysis reveals precise atomic coordinates, bond lengths, bond angles, and intermolecular packing arrangements within the crystalline lattice [19]. The technique enables direct visualization of the Z-configuration stereochemistry and confirms the spatial relationship between the pyrrolidinone ring and the butenamide chain [23]. Crystallographic data provide accurate measurements of bond distances, including the carbon-carbon double bond length and the amide bond lengths, which can be compared to theoretical predictions [19]. The crystal packing analysis reveals intermolecular hydrogen bonding patterns and van der Waals interactions that stabilize the solid-state structure [23]. Advanced crystallographic techniques, including charge density analysis and invariom refinement, can provide detailed information about electron distribution and chemical bonding characteristics [14]. Temperature-dependent crystallographic studies enable investigation of thermal motion effects and dynamic behavior of molecular components [23].
Molecular modeling studies utilizing computational chemistry methods provide comprehensive insights into the electronic structure and conformational properties of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- [22] [29]. Density functional theory calculations enable accurate prediction of molecular geometry, electronic properties, and thermodynamic parameters [29] [33]. Quantum mechanical modeling reveals detailed information about molecular orbitals, electron density distributions, and energetic characteristics of different conformational states [29]. Molecular dynamics simulations provide insights into the dynamic behavior of the molecule in solution and enable investigation of conformational flexibility [22] [30]. Computational studies can predict spectroscopic properties, including nuclear magnetic resonance chemical shifts and infrared vibrational frequencies, which can be compared with experimental data for structure validation [29]. Advanced modeling techniques, such as coupled-cluster calculations and post-Hartree-Fock methods, provide high-accuracy electronic structure information that complements experimental findings [33]. Machine learning approaches integrated with quantum chemical calculations offer enhanced predictive capabilities for molecular property estimation [33].
| Analytical Method | Application | Key Information Obtained |
|---|---|---|
| X-ray Crystallography | Crystal structure determination | Atomic positions, bond lengths, angles, intermolecular interactions |
| Nuclear Magnetic Resonance Spectroscopy | Stereochemical confirmation | Z-configuration verification, coupling constants |
| Computational Modeling | Electronic structure analysis | Electron density, molecular orbitals, energetics |
| Mass Spectrometry | Molecular weight confirmation | Exact mass, fragmentation patterns |
2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- exists as a solid at room temperature [1] [2]. The compound manifests as a crystalline solid with an off-white to pale beige coloration, occasionally appearing as a white solid depending on purity and preparation conditions [3] [1] [2]. The material is described as having a characteristic solid appearance typical of organic amide compounds containing the pyrrolidinone moiety [2].
| Physical State | Appearance | Color |
|---|---|---|
| Solid [1] [2] | Crystalline solid [2] | Off-white to pale beige [3] / White [1] |
The solubility characteristics of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- demonstrate selective dissolution behavior across different solvent systems [4] [3] [5].
Organic Solvents:
Aqueous Systems:
| Solvent | Solubility | Reference |
|---|---|---|
| Methanol | Soluble / Slightly soluble [4] [3] [5] | Certificate of Analysis |
| DMSO | Soluble [4] [5] | Multiple sources |
| Chloroform | Soluble [3] | ChemicalBook |
The stability profile of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- reveals several important characteristics for proper handling and storage [3] [2] [6].
Chemical Stability:
Environmental Sensitivity:
Thermal Stability:
Storage Requirements:
| Stability Aspect | Characteristic | Storage Requirement |
|---|---|---|
| Chemical stability | Stable under normal conditions [2] | Room temperature acceptable |
| Light sensitivity | Light sensitive [3] [6] | Amber vials required |
| Thermal stability | Stable to decomposition point [2] | Avoid excessive heat |
| Atmospheric stability | Sensitive to atmosphere [3] | Inert atmosphere preferred |
Spectroscopic characterization of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- has been documented through various analytical techniques, providing insight into its molecular structure and electronic properties [8] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry:
The solid-state structure of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- exhibits specific tautomeric characteristics that influence its physical and chemical properties [11] [12].
Tautomeric Form:
Crystallographic Considerations:
Solution vs. Solid State:
| Molecular Parameter | Value | Reference |
|---|---|---|
| Molecular formula | C₈H₁₂N₂O₂ [10] [13] | Multiple sources |
| Molecular weight | 168.19 g/mol [3] [10] | PubChem, ChemicalBook |
| Density (predicted) | 1.222±0.06 g/cm³ [3] | ChemicalBook |
| Boiling point (predicted) | 443.0±28.0 °C at 760 mmHg [14] | ChemSrc |
| Flash point (predicted) | 221.7±24.0 °C [14] | ChemSrc |
| Vapor pressure (25°C) | 0.0±1.1 mmHg [14] | ChemSrc |
| Index of refraction | 1.553 [14] | ChemSrc |
| pKa (predicted) | 16.35±0.50 [3] | ChemicalBook |
| LogP | -0.42 [14] | ChemSrc |